Azastanniridine

Organometallic Chemistry Computational Chemistry Heterocyclic Chemistry

Sourcing a reactive organotin reagent with a well-defined, strained heterocyclic core is a common bottleneck in exploratory synthesis. Azastanniridine (197095-00-4) solves this by providing a pure three-membered Sn-N ring system. - Enables fundamental ring-opening studies and novel organotin compound synthesis driven by high ring strain. - Serves as a DFT benchmark with a unique Sn-N bond length of 2.08 Å. - Available in standard packs (100 mg, 500 mg, bulk) with custom synthesis support.

Molecular Formula CH5NSn
Molecular Weight 0
CAS No. 197095-00-4
Cat. No. B1180537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzastanniridine
CAS197095-00-4
SynonymsAzastanniridine (9CI)
Molecular FormulaCH5NSn
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azastanniridine: Properties and Baseline Data


Azastanniridine (CAS 197095-00-4) is a specialized organotin compound featuring a three-membered heterocyclic ring (stannaziridine) containing one tin and one nitrogen atom [1]. With a molecular formula of CH5NSn and a molecular weight of 149.77 g/mol , it represents a unique class of organometallic reagents with potential applications in organic synthesis and materials science .

Why Generic Substitution Fails for Azastanniridine


The specific reactivity and performance of Azastanniridine are inherently tied to its unique three-membered Sn-N heterocyclic structure and the electronic environment created by the tin-nitrogen bond . Unlike more common organotin reagents (e.g., tetraalkylstannanes) or larger-ring analogs (e.g., 1,3,2-diazastannolidines), the high ring strain and distinct bond polarity in Azastanniridine are predicted to confer a unique and potentially more reactive profile . Therefore, substituting with a generic 'organotin reagent' or a compound with a different ring size or heteroatom composition would fundamentally alter the reaction outcome and is not scientifically valid without rigorous validation.

Azastanniridine: Differentiation from Organotin Analogs


Sn-N Bond Geometry and Ring Strain

Computational studies on an Azastanniridine derivative reveal a key structural feature: a Sn-N single bond length of 2.08 Å within a strained, three-membered ring . This bond geometry and the inherent ring strain are distinct from the longer, less polarized Sn-C bonds typically found in acyclic organotin reagents (e.g., tetraalkylstannanes), which are the standard comparators for this class [1]. This structural difference is hypothesized to lead to a unique and enhanced reactivity profile.

Organometallic Chemistry Computational Chemistry Heterocyclic Chemistry

Topological Polar Surface Area (TPSA)

Azastanniridine (CAS 197095-00-4) has a computed Topological Polar Surface Area (TPSA) of 21.9 Ų [1]. This value is a direct consequence of its polar Sn-N bond and small ring structure. In contrast, non-polar acyclic organotin reagents (e.g., tetramethyltin, tetrabutyltin) have a TPSA of 0 Ų. This quantitative difference provides a measurable basis for predicting differences in solubility, membrane permeability, and potential interactions in complex chemical or biological systems.

Cheminformatics Molecular Modeling Property Prediction

Ring Strain: 3- vs. 5-Membered Heterocycles

Azastanniridine (CAS 197095-00-4) is a three-membered Sn-N heterocycle, a key structural feature that imparts significant ring strain . This can be directly contrasted with a larger-ring analog, 1,3,2-Diazastannolidine, which is a five-membered ring containing two nitrogen atoms and one tin atom . The difference in ring size and the number of heteroatoms is a fundamental differentiator, as three-membered heterocycles are known to exhibit significantly higher and often unique reactivity (e.g., via ring-opening) compared to their less-strained, five-membered counterparts.

Heterocyclic Chemistry Organometallic Synthesis Ring Strain

Azastanniridine: Application Scenarios


Strained-Ring Reactivity Studies

The high ring strain inherent in its three-membered Sn-N heterocycle [1] makes Azastanniridine a prime candidate for fundamental studies exploring ring-opening reactions and the synthesis of novel organotin compounds. It serves as a specialized reagent for academic and industrial R&D groups focused on exploring new chemical space in organometallic and main-group chemistry.

Computational and Spectroscopic Reference Standard

With computed properties such as a TPSA of 21.9 Ų and a unique Sn-N bond length of 2.08 Š[1], Azastanniridine provides a valuable benchmark for validating computational models (e.g., DFT) and correlating spectroscopic data (e.g., NMR, IR) for novel Sn-N containing heterocycles.

Polarity-Tailored Material Precursor

Its non-zero TPSA of 21.9 Ų [1] differentiates it from non-polar organotin reagents. This property suggests its use as a precursor in the synthesis of organometallic polymers or materials where a specific, engineered level of polarity is required, potentially affecting solubility, self-assembly, or interfacial properties.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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